
4-(4-(Trifluoromethyl)phenyl)piperidine
Overview
Description
4-(4-(Trifluoromethyl)phenyl)piperidine is a chemical compound with the molecular formula C12H14F3N. It is a piperidine derivative where the piperidine ring is substituted with a 4-(trifluoromethyl)phenyl group. This compound is known for its applications in various fields, including pharmaceuticals and agrochemicals, due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-(Trifluoromethyl)phenyl)piperidine typically involves the hydrogenation reduction of 4-(trifluoromethyl)pyridine. The reaction mixture is then subjected to distillation and concentration, followed by precipitation using a solvent, and finally, filtration, washing, and drying to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, ensuring that the compound meets industrial standards for use in various applications .
Chemical Reactions Analysis
Types of Reactions: 4-(4-(Trifluoromethyl)phenyl)piperidine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the compound.
Reduction: Hydrogenation is a common reduction method used to synthesize this compound from its pyridine precursor.
Substitution: Nucleophilic substitution reactions are also common, where the trifluoromethyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation reactions.
Substitution: Alkylating agents are used in nucleophilic substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or alcohols, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
4-(4-(Trifluoromethyl)phenyl)piperidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-(Trifluoromethyl)phenyl)piperidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
4-(Trifluoromethyl)pyridine: A precursor in the synthesis of 4-(4-(Trifluoromethyl)phenyl)piperidine.
4-(Trifluoromethyl)phenol: Another trifluoromethyl-substituted compound with different chemical properties and applications.
Uniqueness: this compound is unique due to its combination of a piperidine ring and a trifluoromethyl-substituted phenyl group. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Biological Activity
4-(4-(Trifluoromethyl)phenyl)piperidine, a compound with the chemical formula CHFN, has garnered attention in medicinal chemistry due to its diverse biological activities. The trifluoromethyl group significantly influences the compound's pharmacological properties, enhancing its interaction with biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The structure of this compound is characterized by a piperidine ring substituted with a para-trifluoromethyl phenyl group. This unique structure contributes to its biological activity, particularly in modulating enzyme functions and interacting with various receptors.
Research indicates that the trifluoromethyl group enhances the lipophilicity and electron-withdrawing capacity of the compound, which may facilitate stronger interactions with biological targets. Notably, it has been observed to exhibit:
- Inhibition of Cyclooxygenase (COX) : Studies have shown that derivatives containing trifluoromethyl groups can inhibit COX-2 and lipoxygenases (LOX-5 and LOX-15), which are crucial in inflammatory processes .
- Cholinesterase Inhibition : The compound has demonstrated moderate inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Biological Activity Summary
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Inhibition Studies : A study evaluated various derivatives of piperidine, including those with trifluoromethyl substitutions. The results indicated that these compounds could effectively inhibit COX-2 and exhibited cytotoxicity against cancer cell lines such as MCF-7 .
- Molecular Docking Analysis : In silico studies highlighted the interactions between this compound and target proteins, revealing significant hydrogen bonding and halogen interactions that contribute to its biological efficacy .
Therapeutic Applications
Given its diverse biological activities, this compound shows promise in several therapeutic areas:
- Anti-inflammatory Agents : Its ability to inhibit COX enzymes positions it as a candidate for developing anti-inflammatory drugs.
- Neuroprotective Agents : The inhibition of cholinesterases suggests potential use in treating neurodegenerative disorders.
- Anticancer Drugs : Its cytotoxic effects on cancer cell lines indicate potential for development as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(4-(Trifluoromethyl)phenyl)piperidine, and how can reaction conditions be optimized?
- Methodological Answer :
- Route 1 : Nucleophilic substitution of piperidine with 4-(trifluoromethyl)phenyl electrophiles (e.g., aryl halides) under basic conditions (e.g., NaOH in dichloromethane), followed by purification via recrystallization or column chromatography .
- Route 2 : Reductive amination of 4-(trifluoromethyl)benzaldehyde with piperidine derivatives, using catalysts like NaBH4 or Pd/C, to enhance yield and selectivity .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DCM vs. THF) and temperature (ambient vs. reflux) to minimize byproducts .
Q. How is the purity and structural integrity of this compound validated?
- Methodological Answer :
- Elemental Analysis : Compare theoretical vs. experimental C/H/N values (e.g., ±0.3% deviation acceptable) .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm aromatic proton environments (δ 7.2–7.8 ppm) and trifluoromethyl group (δ ~120 ppm in ¹³C) .
- LC-MS : Verify molecular ion peak ([M+H]⁺ at m/z 260.1) and absence of impurities .
- Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) for purity ≥99% .
Q. What pharmacological targets are commonly associated with trifluoromethyl-phenyl-piperidine derivatives?
- Methodological Answer :
- Receptor Binding : Screen against serotonin (5-HT) and dopamine (DA) receptors via radioligand displacement assays (e.g., [³H]-spiperone for 5-HT2A) .
- Enzyme Inhibition : Assess activity against acetylcholinesterase (AChE) or monoamine oxidases (MAO) using colorimetric assays (e.g., Ellman’s reagent for AChE) .
Advanced Research Questions
Q. How can crystallographic software resolve structural ambiguities in this compound derivatives?
- Methodological Answer :
- SHELX Suite : Refine X-ray diffraction data with SHELXL for precise bond lengths/angles (e.g., C-F bond ~1.34 Å) .
- ORTEP-3 : Generate thermal ellipsoid plots to visualize conformational flexibility (e.g., piperidine chair vs. boat) .
- Case Study : A derivative with disordered trifluoromethyl groups was resolved using twin refinement in SHELXL, improving R1 from 0.12 to 0.06 .
Q. How to address discrepancies in pharmacological data for analogs of this compound?
- Methodological Answer :
- Comparative Assays : Replicate binding studies under standardized conditions (pH 7.4, 25°C) to minimize variability .
- Statistical Validation : Apply ANOVA or Student’s t-test to assess significance (e.g., p < 0.05 for 5-HT receptor affinity differences) .
- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., 4-(4-fluorophenyl)piperidine derivatives) to identify substituent effects .
Q. What computational strategies predict the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model transition states and calculate activation energies (e.g., ΔG‡ for SNAr reactions) .
- Molecular Dynamics : Simulate solvent effects (e.g., DCM vs. DMF) on reaction pathways using GROMACS .
Q. How to analyze hydrogen-bonding patterns in crystalline derivatives?
- Methodological Answer :
Properties
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N/c13-12(14,15)11-3-1-9(2-4-11)10-5-7-16-8-6-10/h1-4,10,16H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGAUMQWPLQYHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30498355 | |
Record name | 4-[4-(Trifluoromethyl)phenyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30498355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67259-63-6 | |
Record name | 4-[4-(Trifluoromethyl)phenyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30498355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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